

Spectroscopic Profile of 3-hydroxy-2-methylpropanal: A Technical Guide

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Compound of Interest

Compound Name: 3-hydroxy-2-methylpropanal

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-hydroxy-2-methylpropanal** (CAS RN: 38433-80-6), a versatile bifunctional molecule relevant in various chemical syntheses.^{[1][2][3]} Due to the limited availability of published experimental spectra for this specific compound, this guide presents representative data based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure and Properties

- IUPAC Name: **3-hydroxy-2-methylpropanal**^[4]
- Molecular Formula: C₄H₈O₂^[2]
- Molecular Weight: 88.11 g/mol ^[4]
- Structure:

Representative Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. These values are estimated based on the analysis of similar functional groups and molecular structures.^{[5][6][7]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.6	d	1H	-CHO
~3.7	m	2H	-CH ₂ OH
~2.6	m	1H	-CH(CH ₃)-
~2.5 (broad)	s	1H	-OH
~1.1	d	3H	-CH ₃

Table 2: Representative ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~204	C=O	-CHO
~65	CH ₂	-CH ₂ OH
~50	CH	-CH(CH ₃)-
~12	CH ₃	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Representative FT-IR Data (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3550 - 3200	Strong, Broad	O-H stretch	Alcohol
2975 - 2850	Medium-Strong	C-H stretch (sp ³)	Alkyl
2850 & 2750	Weak-Medium	C-H stretch	Aldehyde
1740 - 1720	Strong, Sharp	C=O stretch	Aldehyde
1465	Medium	C-H bend (CH ₂)	Alkyl
1375	Medium	C-H bend (CH ₃)	Alkyl
1300 - 1000	Strong	C-O stretch	Alcohol

Mass Spectrometry (MS)

Table 4: Representative Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Proposed Fragment Ion
88	Low	[M] ⁺
87	Moderate	[M-H] ⁺
70	Moderate	[M-H ₂ O] ⁺
57	High	[M-CH ₂ OH] ⁺
43	High (Base Peak)	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
29	High	[CHO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-hydroxy-2-methylpropanal** in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and shim the probe to the sample.
 - Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.
 - Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.
 - Co-add 16-32 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Use a spectral width of approximately 220 ppm.
 - Employ a 45° pulse angle with a relaxation delay of 2-5 seconds.
 - Co-add 1024 or more scans to obtain adequate signal intensity.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal. Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **3-hydroxy-2-methylpropanal** is expected to be a liquid at room temperature, the neat liquid can be analyzed. Place a single drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

- Instrumentation: Use an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty salt plates.
 - Place the sample assembly in the spectrometer's sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

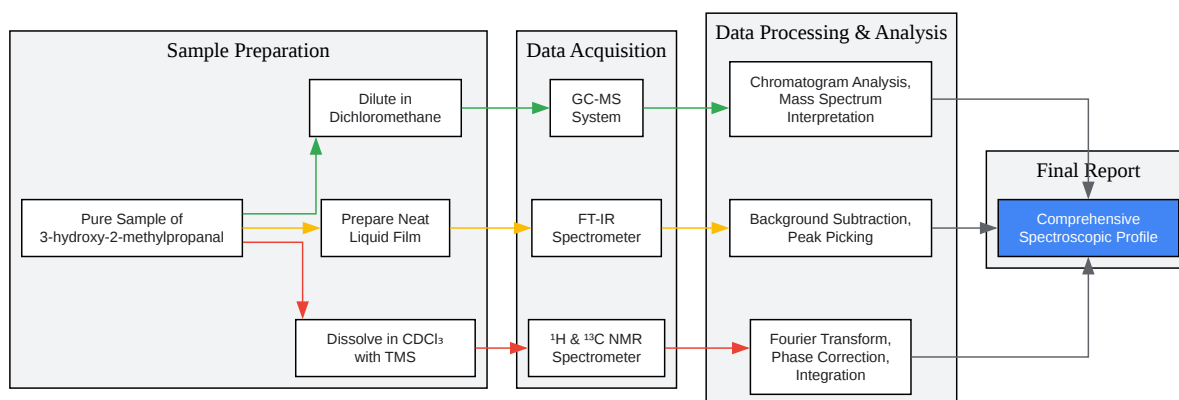
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **3-hydroxy-2-methylpropanal** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a GC-MS system consisting of a gas chromatograph with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) interfaced with a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
 - Injection Volume: 1 μL with a split ratio of 50:1.
- MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Mass Range: Scan from m/z 20 to 200.
- Data Analysis: Identify the peak corresponding to **3-hydroxy-2-methylpropanal** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation. The fragmentation of alcohols often involves the cleavage of the C-C bond adjacent to the oxygen, and aldehydes can show characteristic losses.[8][9]

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a small organic molecule like **3-hydroxy-2-methylpropanal**.



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Caption: Generalized workflow for the spectroscopic analysis of **3-hydroxy-2-methylpropanal**.

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